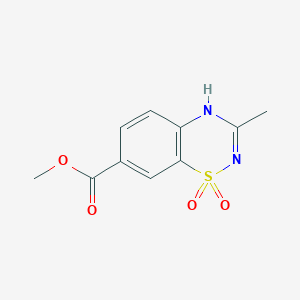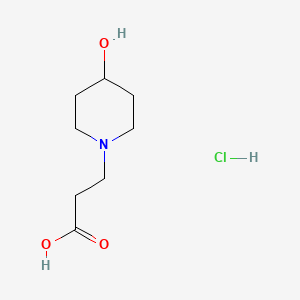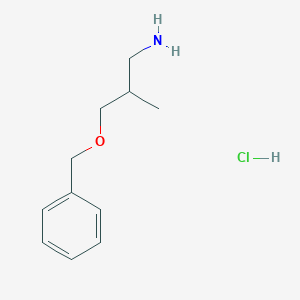
1-Benzyl-4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin
Übersicht
Beschreibung
“1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . All bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” is a solid with a melting point of 86-90 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die eine zentrale Rolle beim Aufbau von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese komplexer organischer Moleküle spielen. Die Boronsäureestergruppe in der Verbindung reagiert unter Palladiumkatalyse mit verschiedenen Halogeniden oder Triflaten und bildet Biarylstrukturen, die in Pharmazeutika und Agrochemikalien von grundlegender Bedeutung sind.
Arzneimittelforschung: Inhibitor-Synthese
Die Boronsäureestereinheit dieser Verbindung ist entscheidend für die Synthese von Proteinkinaseinhibitoren . Diese Inhibitoren sind in der Arzneimittelforschung von entscheidender Bedeutung, insbesondere bei Krankheiten, bei denen Proteinkinasen bekanntermaßen eine Rolle beim Krankheitsverlauf spielen, wie z. B. Krebs und entzündliche Erkrankungen.
Materialwissenschaft: Bor-dotierte Nanomaterialien
In der Materialwissenschaft kann diese Verbindung verwendet werden, um Bor in Nanomaterialien einzubringen . Es wurde gezeigt, dass Bor-Dotierung die elektrischen und optischen Eigenschaften von Materialien verändert, was für Anwendungen wie Halbleiter und Photovoltaikvorrichtungen von Vorteil ist.
Radiopharmazeutika: Radiosynthese von [18F]ArylSCF3-Verbindungen
Die Verbindung dient als Vorläufer bei der Radiosynthese von [18F]ArylSCF3-Verbindungen . Diese Verbindungen werden in der Positronen-Emissions-Tomographie (PET) verwendet, einem leistungsstarken Werkzeug in der medizinischen Diagnostik, insbesondere in der Onkologie zur Tumordetektion und -überwachung.
Analytische Chemie: LCMS-Technik-Stabilitätsstudien
Es wird als Modellverbindung bei der Untersuchung der Stabilität von Boronsäureestern in verschiedenen Alkoholen unter Verwendung der LCMS-Technik verwendet. Dies ist wichtig, um das Verhalten von Boronsäureestern in biologischen Systemen und für die Entwicklung von Boronsäureester-basierten Sensoren zu verstehen.
Superkritische Flüssigkeitschromatographie
Die Verbindung findet Anwendungen in der superkritischen Flüssigkeitschromatographie , wo sie verwendet wird, um den Durchsatz zu erhöhen und die Epimerisierung zu reduzieren. Diese Technik ist für die Reinigung instabiler Boronsäureester unerlässlich und wird häufig in der pharmazeutischen Analyse eingesetzt.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSMUFYAVDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660614 | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-03-1 | |
| Record name | 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)

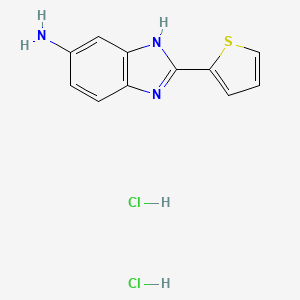

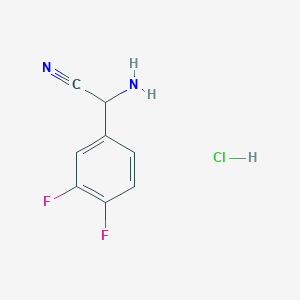
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)
